molecular formula C10H12BrNO2 B1403578 (S)-2-Amino-4-(4-bromophenyl)butanoic acid CAS No. 1260587-25-4

(S)-2-Amino-4-(4-bromophenyl)butanoic acid

Cat. No. B1403578
M. Wt: 258.11 g/mol
InChI Key: DKLOOEYUDFTYNM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boronic acids, which are considered Lewis acids, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-4-(4-bromophenyl)butanoic acid” is C10H11BrO2 . Its average mass is 243.097 Da and its monoisotopic mass is 241.994232 Da .


Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .

Scientific Research Applications

Antidiabetic Potential

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is used in the synthesis of various compounds with potential antidiabetic applications. In a study, it was involved in the creation of indolyl butanoic acid derivatives, which showed significant inhibition of the α-glucosidase enzyme, suggesting a promising avenue for antidiabetic research (Nazir et al., 2018).

Fluorescence Studies

This compound is also relevant in the synthesis of fluorescent amino acids. For instance, it has been used to create amino acids with distinct fluorescence properties, which can be incorporated into peptides for various research applications, including studies in cell biology and molecular diagnostics (Maity et al., 2015).

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives of (S)-2-Amino-4-(4-bromophenyl)butanoic acid. Various compounds synthesized using this amino acid exhibited promising antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, indicating its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Synthesis of Novel Compounds

This amino acid is a key starting material in the synthesis of a variety of novel compounds, including heterocyclic compounds with potential pharmaceutical applications. It serves as a versatile building block in organic synthesis, leading to the creation of novel molecules with diverse biological activities (El-Hashash et al., 2015).

Safety And Hazards

The safety data sheet of the related compound “2-(4-Bromophenyl)butanoic acid” advises to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-4-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOEYUDFTYNM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(4-bromophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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